molecular formula C21H22N2O5S B4307120 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid

3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid

Cat. No. B4307120
M. Wt: 414.5 g/mol
InChI Key: MUEMWVOOZHLCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid, also known as BZAP, is a novel compound that has gained attention due to its potential applications in scientific research. BZAP is a chemical compound that belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid is not fully understood. However, it is believed that 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has also been shown to inhibit the activity of certain kinases, such as JNK and ERK, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent. In vivo studies have shown that 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid can reduce pain and inflammation in animal models of arthritis and other inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid is its diverse biological activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases. 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has some limitations for lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. In addition, 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has not been extensively studied in humans, which makes it difficult to extrapolate its effects from animal studies to humans.

Future Directions

There are several future directions for research on 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid. One possible direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective drugs. Another direction is to explore its potential as an anticancer agent, which could lead to the development of new cancer treatments. Additionally, further studies are needed to determine the safety and efficacy of 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid in humans, which could pave the way for its use in clinical trials.

Scientific Research Applications

3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has a wide range of potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has also been shown to have antitumor activity, which makes it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

3-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-13(2)27-15-9-7-14(8-10-15)17(11-20(25)26)22-19(24)12-29-21-23-16-5-3-4-6-18(16)28-21/h3-10,13,17H,11-12H2,1-2H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEMWVOOZHLCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid
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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid
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3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid

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